molecular formula C9H16N2O4S2 B14287938 ethyl 2-(N'-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate

ethyl 2-(N'-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate

Cat. No.: B14287938
M. Wt: 280.4 g/mol
InChI Key: YJVGCAPYQFPLQV-UHFFFAOYSA-N
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Description

Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate is a complex organic compound that features multiple functional groups, including ester, thioether, and carbamimidoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-mercaptoacetate with N’-ethoxycarbonylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized solvents can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioether sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate exerts its effects involves interactions with specific molecular targets. The compound can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include modulation of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with different reactivity and applications.

    Methyl butyrate: Another ester with distinct properties and uses.

    Ethyl benzoate: An aromatic ester with unique characteristics.

Uniqueness

Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in simpler esters. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest.

Properties

Molecular Formula

C9H16N2O4S2

Molecular Weight

280.4 g/mol

IUPAC Name

ethyl 2-(N'-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate

InChI

InChI=1S/C9H16N2O4S2/c1-3-14-8(12)11-7(10)16-5-6-17-9(13)15-4-2/h3-6H2,1-2H3,(H2,10,11,12)

InChI Key

YJVGCAPYQFPLQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=C(N)SCCSC(=O)OCC

Origin of Product

United States

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